molecular formula C17H15F3N2O B3127394 3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 338413-24-4

3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B3127394
CAS RN: 338413-24-4
M. Wt: 320.31 g/mol
InChI Key: MAGOVEGYEFNZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, also known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTP belongs to the class of pyridine-based compounds and is primarily used as a research tool to study the function of specific proteins and enzymes in the human body.

Mechanism of Action

3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile works by binding to the active site of protein kinases and preventing their activity. This inhibition of protein kinases can lead to the disruption of various cellular processes and can be used to study the role of specific kinases in disease states.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. In vivo studies have shown that this compound can reduce tumor growth in mice and improve glucose tolerance in diabetic rats.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in lab experiments is its specificity towards protein kinases, which allows for the selective inhibition of specific kinases. This specificity can help researchers to identify the role of specific kinases in disease states and can aid in the development of targeted therapies. However, one limitation of using this compound is its potential toxicity and off-target effects, which can lead to unwanted side effects and can complicate data interpretation.

Future Directions

There are several future directions for the use of 3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile in scientific research. One potential area of research is the development of novel this compound analogs with improved specificity and reduced toxicity. Another area of research is the investigation of the role of specific protein kinases in various disease states, which can lead to the development of targeted therapies. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and could lead to improved treatment outcomes.

Scientific Research Applications

3-(4-Tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile is commonly used as a research tool to study the function of protein kinases, which are enzymes that play a crucial role in various cellular processes such as cell growth, division, and differentiation. This compound acts as an inhibitor of protein kinases and is used to investigate the role of specific kinases in various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

3-(4-tert-butylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c1-16(2,3)11-4-6-13(7-5-11)23-15-8-12(17(18,19)20)10-22-14(15)9-21/h4-8,10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGOVEGYEFNZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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